

# Crystal structure characterization of morpholinium bromide

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## Compound of Interest

Compound Name: Morpholine, hydrobromide

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Crystal Structure Characterization of Morpholinium Bromide: A Comparative Guide for Advanced Applications

## Executive Summary & Strategic Context

In the landscape of advanced materials and pharmaceutical development, cyclic ammonium halides—particularly morpholinium bromide (MBr)—have emerged as critical building blocks. They are heavily utilized in the synthesis of non-linear optical (NLO) devices, task-specific ionic liquids (ILs), and perovskite photovoltaics[1],[2].

As a Senior Application Scientist, I frequently observe that the macroscopic performance of these materials is dictated entirely by their microscopic crystal packing. Unlike its piperidinium or acyclic counterparts, the morpholinium cation possesses an ether oxygen within its six-membered chair conformation. This structural nuance fundamentally alters its supramolecular assembly, driving complex hydrogen-bonding networks that enhance thermal stability and optical transparency[3],[4]. This guide provides an objective comparison of MBr against alternative salts and details a self-validating experimental workflow for its rigorous characterization.

## Crystallographic Profiling: Morpholinium Bromide vs. Alternatives

To objectively evaluate MBr, we must benchmark its crystallographic and physicochemical properties against structurally adjacent alternatives. The presence of the ether oxygen in MBr introduces secondary C-H...O interactions that are absent in piperidinium derivatives, directly influencing lattice energy and thermal decomposition thresholds[3],[4].

Table 1: Crystallographic and Physicochemical Comparison of Cyclic Ammonium Halides

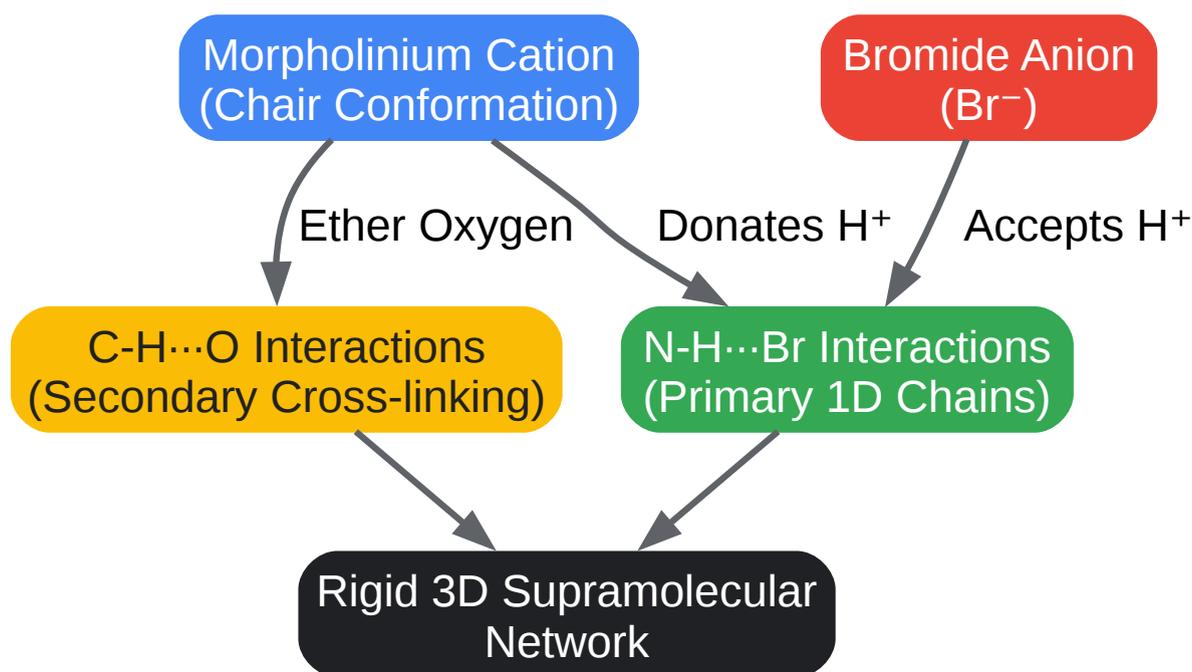
Parameter	Morpholinium Bromide (MBr)	Piperidinium Bromide (PipBr)	Morpholinium Chloride (MCl)
Crystal System	Monoclinic[3]	Monoclinic	Orthorhombic
Space Group	P2 <sub>1</sub> /c (Z=4)[3]	P2 <sub>1</sub> /c	Pbca
Heteroatom Effect	Ether Oxygen Present[4]	Absent (CH <sub>2</sub> only)	Ether Oxygen Present
Primary H-Bonding	N-H...Br, C-H...O[3]	N-H...Br, C-H...Br	N-H...Cl, C-H...O
Optical Bandgap	~3.3 eV[1]	~3.1 eV	~3.5 eV
Thermal Decomposition	~230 °C[2]	~240 °C	~210 °C
Primary Utility	NLO Devices, Ionic Liquids[1],[2]	Antibacterial Agents[4]	Synthesis Precursor

## Mechanistic Insights: The Causality of Supramolecular Assembly

The macroscopic performance of MBr—such as its wide optical bandgap of ~3.3 eV[1] and robust thermal stability up to 230 °C[2]—is intrinsically linked to its crystal packing. Single-Crystal X-Ray Diffraction (SC-XRD) reveals that MBr crystallizes in a monoclinic system[3].

The primary structural driver is the N-H...Br hydrogen bond, which links the morpholinium and bromide ions into one-dimensional chains along the a-axis[3]. Crucially, the presence of the ether oxygen allows for secondary, weak C-H...O interactions between adjacent centrosymmetric cations. This cross-linking bridges the 1D chains into a rigid 3D

supramolecular network, explaining the higher lattice stability compared to piperidinium analogues[3],[4].

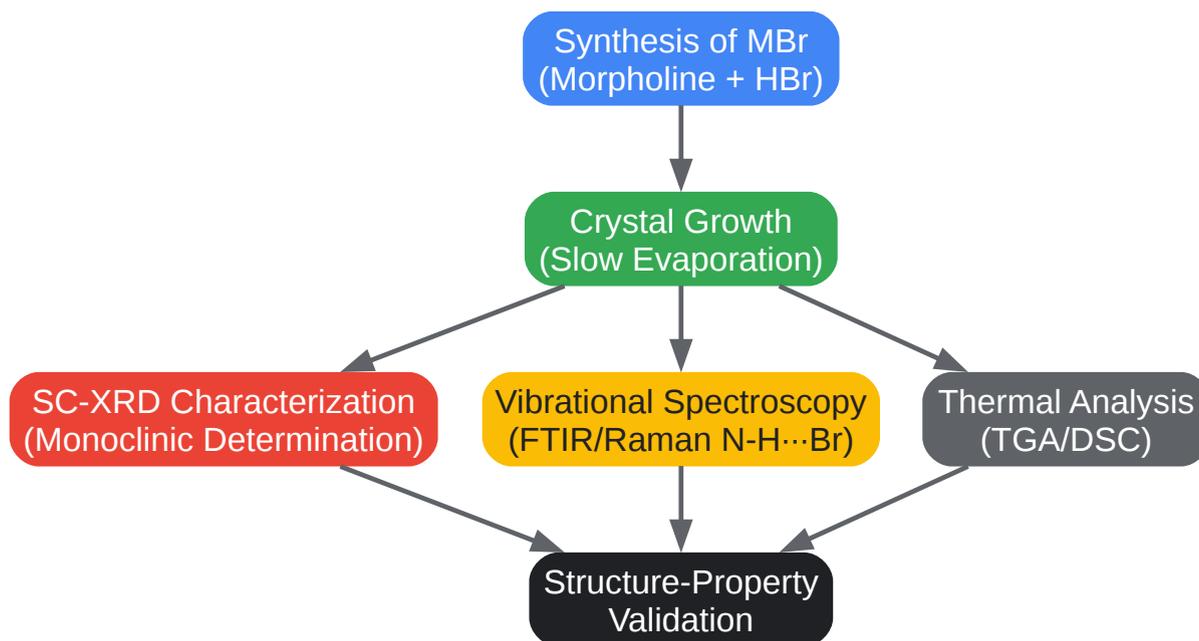


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Fig 1. Mechanistic pathway of supramolecular network formation in morpholinium bromide.

## Self-Validating Experimental Protocols

Characterization cannot rely on a single technique. The following workflow represents a self-validating system where synthesis, diffraction, and spectroscopy cross-verify one another to ensure absolute scientific integrity.



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Fig 2. Self-validating workflow for the synthesis and characterization of morpholinium bromide.

## Protocol 1: Synthesis and Defect-Free Crystal Growth

Objective: Synthesize high-purity MBr and grow single crystals suitable for SC-XRD and optoelectronic applications.

- Reaction: Slowly add equimolar hydrobromic acid (HBr) to a solution of morpholine in ethanol under continuous stirring at 0–5 °C. Causality: The exothermic nature of the acid-base neutralization requires strict thermal control to prevent solvent boil-off and degradation side reactions.

- Purification: Recrystallize the resulting precipitate from an ethanol/water mixture to remove unreacted precursors.
- Crystal Growth: Dissolve the purified MBr in deionized water and allow for slow evaporation at a constant 30 °C. Causality: Slow evaporation kinetics favor the thermodynamic product, minimizing point defects and yielding the optically transparent single crystals crucial for accurate NLO bandgap measurements[1].

## Protocol 2: Single-Crystal X-Ray Diffraction (SC-XRD)

Objective: Unambiguously determine the 3D atomic arrangement and hydrogen bond parameters.

- Mounting: Select a colorless, crack-free MBr prism (approx. 0.40 × 0.20 × 0.09 mm) and mount it on a diffractometer equipped with Mo K $\alpha$  radiation ( $\lambda = 0.71073 \text{ \AA}$ )[3].
- Data Collection at 173 K: Causality: Conducting the experiment at cryogenic temperatures (173 K) is non-negotiable for high-resolution structural analysis. It minimizes the thermal displacement parameters (ellipsoids) of the atoms, allowing for the precise resolution of the highly mobile hydrogen atoms involved in the critical N-H $\cdots$ Br and C-H $\cdots$ O networks[3].
- Refinement: Solve the structure using direct methods and refine using full-matrix least-squares on  $F^2$ .

## Protocol 3: Orthogonal Validation via Spectroscopy and Thermal Analysis

Objective: Confirm bulk phase purity and operational stability.

- FTIR & Raman Spectroscopy: Analyze the bulk powder. Causality: SC-XRD determines the structure of a single crystal, which may not represent the bulk. The observation of a red-shifted N-H stretching frequency in FTIR confirms the presence of the N-H $\cdots$ Br hydrogen bonds throughout the bulk material, perfectly validating the SC-XRD data[1].
- TGA/DSC Profiling: Heat the sample from 25 °C to 300 °C at 10 °C/min under a nitrogen atmosphere. Causality: DSC will show an endothermic melting peak, while TGA confirms the absence of coordinated lattice water (no mass loss below 100 °C) and establishes the

thermal decomposition threshold at ~230 °C. This defines the safe operational window for high-power laser and ionic liquid applications[1],[2].

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